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Cat. No.: B15610004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo effects of currently

identified agonists for the G-protein coupled receptor 110 (GPR110), also known as Adhesion

G protein-coupled receptor F1 (ADGRF1). The primary focus of this comparison is on the

endogenous ligand, synaptamide (N-docosahexaenoylethanolamine), and its synthetic, more

stable analogue, A8 (dimethylsynaptamide).[1][2] This document aims to offer an objective

overview supported by experimental data to aid in research and drug development endeavors

targeting GPR110.

GPR110 has emerged as a promising therapeutic target, particularly in the context of neuronal

growth and repair.[1][3] Activation of GPR110 by its agonists has been shown to promote

neurite outgrowth, synaptogenesis, and axon regeneration after injury.[1][3][4] The downstream

signaling cascade initiated by GPR110 activation primarily involves the Gαs protein, leading to

an increase in cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein

Kinase A (PKA).[1][5]

Data Presentation: Quantitative Comparison of
GPR110 Agonists
The following tables summarize the quantitative data from key in vitro and in vivo experiments

comparing the efficacy of synaptamide and its stable analogue, A8.
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Table 1: In Vitro Efficacy of GPR110 Agonists on Neurite and Axon Growth
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Agonist
Concentrati
on

Cell Type Assay Key Finding Reference

Synaptamide 10 nM

Primary

Cortical

Neurons

Axon

Regrowth

after Axotomy

3.5-fold

increase in

axon

regrowth

(somal

treatment)

[1]

Synaptamide 10 nM

Primary

Cortical

Neurons

Axon

Regrowth

after Axotomy

2.2-fold

increase in

axon

regrowth

(axonal

treatment)

[1]

Synaptamide 10 nM

Retinal

Explant

Cultures

Neurite

Outgrowth

1.7-fold

increase in

neurite

growth

[1]

A8 1 nM

Primary

Cortical

Neurons

Neurite

Outgrowth

Significant

increase in

neurite length

[1]

A8 5 nM

Primary

Cortical

Neurons

Neurite

Outgrowth

Outperformed

10 nM

Synaptamide

in neurite

length

[1]

A8 1 nM

Retinal

Explant

Cultures

Neurite

Outgrowth

Comparable

neurite

growth to 10

nM

Synaptamide

[1]
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A8 5 nM

Retinal

Explant

Cultures

Neurite

Outgrowth

Superior

neurite

growth

compared to

10 nM

Synaptamide

[1]

Table 2: In Vivo Efficacy of GPR110 Agonists in an Optic Nerve Crush (ONC) Injury Model

Agonist Dosage
Administrat
ion Route

Animal
Model

Key Finding Reference

Synaptamide 2.5 mg/kg
Intravitreal

Injection

Wild-type

mice

Promoted

axon

extension

after ONC

injury

[1][2]

A8 0.03 mg/kg
Intravitreal

Injection

Wild-type

mice

Stimulated

optic nerve

extension at

a ~100-fold

lower dose

than

synaptamide

[1][2]

Synaptamide 2.5 mg/kg
Intravitreal

Injection

gpr110

knockout

mice

No

improvement

in axon

extension

[1][2]

A8 0.03 mg/kg
Intravitreal

Injection

gpr110

knockout

mice

No

improvement

in axon

extension

[1][2]

Experimental Protocols
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Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro Axon Regrowth Assay
This assay is utilized to assess the ability of GPR110 agonists to promote the regeneration of

severed axons from primary neurons in culture.

Cell Culture: Primary cortical neurons are seeded in one chamber of a microfluidic culture

platform.

Axon Growth and Axotomy: Axons are allowed to grow through microgrooves into an

adjacent chamber. Once sufficient growth is achieved, axotomy is performed to sever the

axons.

Treatment: Immediately after axotomy, the GPR110 agonist (e.g., synaptamide at 10 nM) or

vehicle control is added to either the somal or axonal compartment.

Incubation: The cultures are incubated for a defined period, typically 7 days, to allow for axon

regrowth.

Analysis: Axon regrowth is visualized by immunostaining for neuronal markers such as β-III

tubulin. The total length of the regenerated axons is quantified using imaging software.[1]

In Vivo Optic Nerve Crush (ONC) Model
This model is employed to evaluate the in vivo efficacy of GPR110 agonists in promoting axon

regeneration in the central nervous system of adult mammals.

Animal Model: Adult wild-type and gpr110 knockout mice are used.

Surgical Procedure: The optic nerve is exposed and crushed with fine forceps for a

controlled duration.

Treatment: Immediately following the crush injury, the GPR110 agonist (e.g., synaptamide at

2.5 mg/kg or A8 at 0.03 mg/kg) is administered via intravitreal injection into the injured eye.

Post-operative Care and Axon Tracing: Animals are monitored, and at a set time point (e.g.,

4 weeks post-injury), anterograde axon tracing is performed by injecting a tracer like cholera
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toxin subunit B (CTB) into the eye.

Histological Analysis: The optic nerves are sectioned and imaged to visualize and quantify

the extent of axon regeneration past the crush site.[1][2]

Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows

described in this guide.
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Caption: GPR110 signaling pathway initiated by agonist binding.
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Caption: Workflow for the in vitro axon regrowth assay.
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Caption: Workflow for the in vivo optic nerve crush (ONC) model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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